A Technical Guide to CFDA-SE: Principles, Applications, and Experimental Protocols
A Technical Guide to CFDA-SE: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often used interchangeably with CFSE (Carboxyfluorescein succinimidyl ester), is a highly effective and widely utilized fluorescent dye for the long-term tracking of cells, both in vitro and in vivo. Its primary application lies in the monitoring of cell proliferation, where it allows for the clear distinction of successive cell generations.[1][2][3] This technical guide provides an in-depth overview of CFDA-SE, its mechanism of action, detailed experimental protocols, and the necessary data for its successful implementation in research settings.
Core Principles and Mechanism of Action
CFDA-SE is a cell-permeable compound that is initially colorless and non-fluorescent.[4] Its lipophilic nature, conferred by the diacetate groups, allows it to passively diffuse across the cell membrane into the cytoplasm.[5][6] Once inside the cell, a key transformation occurs. Intracellular esterases, ubiquitous enzymes in viable cells, cleave the acetate (B1210297) groups from the CFDA-SE molecule.[4][7][8] This enzymatic reaction yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is no longer membrane-permeable and is thus trapped within the cell.[9][10]
The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety.[5][11] It covalently binds to primary amines on intracellular proteins, forming stable amide bonds.[4][12] This covalent linkage ensures that the fluorescent signal is retained within the cell for extended periods, even through fixation with formaldehyde (B43269) or glutaraldehyde.[4] The fluorescence of the resulting CFSE-protein conjugates is bright green.
The most powerful feature of CFDA-SE for cell proliferation studies is its equal distribution between daughter cells upon cell division. When a labeled cell divides, the total fluorescence is halved between the two progeny.[5][11] This progressive halving of fluorescence intensity allows for the tracking of up to eight or even ten successive cell generations by flow cytometry, with each generation appearing as a distinct peak of lower fluorescence intensity.[2][11]
Quantitative Data Summary
For ease of reference, the key quantitative parameters for the use of CFDA-SE are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Maximum | 492 nm | [4][13][14] |
| Emission Maximum | 517 nm | [4][13][14] |
| Optimal Excitation Laser | 488 nm | [13] |
| Recommended Flow Cytometry Filter | 525/30 nm or similar | [13] |
| Molecular Weight | 557.46 g/mol | [7][13] |
| Molecular Formula | C₂₉H₁₉NO₁₁ | [7][13] |
| Application | Recommended Final Concentration | Reference |
| In Vitro Cell Proliferation Assays | 0.5 - 5 µM | [11][15][16] |
| In Vivo Cell Tracking | 2 - 10 µM | [11][15] |
| General Cell Labeling | 0.5 - 25 µM (cell type dependent) | [9][17] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using Flow Cytometry
This protocol outlines the steps for labeling suspension cells with CFDA-SE to monitor their proliferation.
Materials:
-
CFDA-SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Suspension cells of interest
-
Flow cytometer with a 488 nm laser
Procedure:
-
Preparation of CFDA-SE Stock Solution:
-
Cell Preparation:
-
Cell Labeling:
-
Prepare a 2X working solution of CFDA-SE in PBS with 0.1% BSA. The final labeling concentration should be titrated for each cell type, but a starting range of 0.5-5 µM is recommended.[15][16]
-
Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.
-
Immediately mix gently and incubate for 5-10 minutes at 37°C, protected from light.[11][15]
-
-
Stopping the Labeling Reaction:
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with complete culture medium to remove any unbound dye.[16]
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in fresh, pre-warmed culture medium and culture under desired conditions.
-
Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) to analyze proliferation.
-
Analyze the cells by flow cytometry using a 488 nm excitation laser and a 530/30 nm or similar bandpass filter to detect the green fluorescence.[11]
-
Protocol 2: In Vivo Cell Tracking
This protocol provides a general guideline for labeling cells for adoptive transfer and subsequent tracking in vivo.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of CFDA-SE Stock Solution:
-
Follow step 1 from Protocol 1.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells to be adoptively transferred at a concentration of 1-5 x 10⁷ cells/mL in PBS or HBSS.[17]
-
-
Cell Labeling:
-
Label the cells with a final CFDA-SE concentration typically in the range of 2-10 µM.[15] Higher concentrations may be needed for long-term in vivo tracking.
-
Follow the incubation and quenching steps as described in Protocol 1 (steps 3 and 4).
-
-
Washing:
-
Wash the cells extensively (at least three times) with sterile PBS to remove any unbound dye and serum proteins from the quenching step.
-
-
Adoptive Transfer:
-
Resuspend the final cell pellet in an appropriate sterile buffer for injection (e.g., sterile PBS).
-
Inject the labeled cells into the recipient animal via the desired route (e.g., intravenously).
-
-
Analysis:
-
At various time points post-transfer, harvest tissues or organs of interest.
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the cell suspensions by flow cytometry to identify and quantify the CFDA-SE-labeled cells.
-
Visualizations
Caption: Intracellular activation and covalent labeling by CFDA-SE.
Caption: Workflow for a typical in vitro cell proliferation assay.
Caption: Principle of fluorescence dilution with cell division.
References
- 1. CFSE | CFDA-SE | fluorescent dye | TargetMol [targetmol.com]
- 2. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 17. lumiprobe.com [lumiprobe.com]
